1-Benzylpiperidine-4-carbaldehyde
CAS No.: 22065-85-6
Cat. No.: VC20755652
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22065-85-6 |
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Molecular Formula | C13H17NO |
Molecular Weight | 203.28 g/mol |
IUPAC Name | 1-benzylpiperidine-4-carbaldehyde |
Standard InChI | InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 |
Standard InChI Key | SGIBOXBBPQRZDM-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C=O)CC2=CC=CC=C2 |
Canonical SMILES | C1CN(CCC1C=O)CC2=CC=CC=C2 |
Physical and Chemical Properties
Physical Properties
1-Benzylpiperidine-4-carbaldehyde presents as a clear colorless to pale yellow liquid at standard conditions. The compound exhibits distinct physical characteristics that are essential for its identification, handling, and application in laboratory and industrial settings.
Table 1: Physical Properties of 1-Benzylpiperidine-4-carbaldehyde
These physical properties highlight the compound's stability at room temperature and provide essential information for handling and storage considerations.
Chemical Properties
The chemical behavior of 1-benzylpiperidine-4-carbaldehyde is primarily determined by the presence of the aldehyde group at the 4-position of the piperidine ring and the benzyl group attached to the nitrogen atom. The aldehyde functional group is particularly reactive and participates in numerous chemical transformations.
The compound exhibits the following key chemical properties:
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The aldehyde group serves as a reactive site for reduction, oxidation, and nucleophilic addition reactions
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The nitrogen atom in the piperidine ring contributes to the compound's basicity
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The benzyl group can participate in various substitution reactions
The pKa value of the compound is predicted to be approximately 8.04±0.10, indicating moderate basicity . This basicity influences its behavior in acid-base reactions and its solubility profile in different solvents.
Solubility Profile
The solubility characteristics of 1-benzylpiperidine-4-carbaldehyde vary across different solvents, which is crucial information for its application in various chemical processes.
Table 2: Solubility Profile of 1-Benzylpiperidine-4-carbaldehyde
Solvent | Solubility |
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Acetone | Slightly soluble |
Chloroform | Slightly soluble |
Dichloromethane | Slightly soluble |
DMSO | Slightly soluble |
This solubility profile demonstrates the compound's moderate solubility in common organic solvents, which is important for its use in various synthetic applications .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 1-benzylpiperidine-4-carbaldehyde can be achieved through several methods, with the most common approach involving oxidation reactions of precursor compounds.
One significant synthetic route involves the oxidation of 1-benzyl-4-piperidinemethanol. This transformation typically employs oxidizing agents such as sodium periodate and sodium bromide in the presence of 2,2,6,6-tetramethyl-1-piperidone to facilitate the conversion of the alcohol to the aldehyde functional group.
Industrial Production
In industrial settings, the production of 1-benzylpiperidine-4-carbaldehyde is optimized for efficiency, yield, and purity. The industrial production methods are designed with considerations for:
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Scalability to meet commercial demand
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Cost-effectiveness of reagents and processes
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Minimization of environmental impact
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Consistency in product quality
The industrial process typically employs carefully controlled oxidation reactions of 1-benzyl-4-piperidinemethanol under specific temperature and pressure conditions to maximize yield while maintaining high purity standards.
Chemical Reactivity
Key Reaction Types
The chemical reactivity of 1-benzylpiperidine-4-carbaldehyde is predominantly governed by the aldehyde functional group, which serves as a versatile reaction center. The compound participates in several important reaction types:
Oxidation Reactions
The aldehyde group can undergo oxidation to yield 1-benzylpiperidine-4-carboxylic acid. This transformation is typically accomplished using oxidizing agents under appropriate conditions.
Reduction Reactions
The aldehyde functional group can be reduced to form 1-benzylpiperidine-4-methanol. Common reducing agents for this transformation include sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition Reactions
The electrophilic carbon of the aldehyde group readily undergoes nucleophilic addition reactions, leading to a diverse range of products depending on the nucleophile employed.
Substitution Reactions
The benzyl group can participate in nucleophilic substitution reactions under specific conditions, further expanding the compound's reactivity profile.
Reagents and Conditions
The successful transformation of 1-benzylpiperidine-4-carbaldehyde depends on the appropriate selection of reagents and reaction conditions:
Table 3: Common Reagents for 1-Benzylpiperidine-4-carbaldehyde Reactions
Reaction Type | Common Reagents | Typical Conditions |
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Oxidation | Sodium periodate, sodium bromide, 2,2,6,6-tetramethyl-1-piperidone | Aqueous medium, controlled temperature |
Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions, low temperature |
Nucleophilic Addition | Various nucleophiles (amines, alcohols, etc.) | Basic or acidic catalysis |
Substitution | Various nucleophiles | Basic or acidic conditions |
These reagents and conditions can be optimized based on the specific transformation desired and the requirements for selectivity and yield.
Applications
Synthetic Chemistry Applications
1-Benzylpiperidine-4-carbaldehyde serves as a valuable intermediate in organic synthesis. Its functional groups provide strategic points for further chemical elaboration, making it particularly useful in:
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The construction of complex molecular frameworks
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The synthesis of pharmaceutically relevant compounds
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The preparation of specialty chemicals and materials
The compound's aldehyde group offers a versatile handle for carbon-carbon bond formation reactions, including aldol condensations, Wittig reactions, and reductive aminations, which are essential in building complex molecular architectures .
Pharmaceutical Research
In pharmaceutical research, 1-benzylpiperidine-4-carbaldehyde contributes significantly to drug discovery and development efforts:
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The compound serves as a building block for potential drug candidates, particularly those targeting neurological conditions
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Its piperidine ring structure appears in many biologically active compounds
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The compound's reactivity profile allows for diverse structural modifications, enabling medicinal chemists to explore structure-activity relationships
The structural features of this compound make it particularly relevant in neuropharmacology research, where piperidine-containing compounds have demonstrated various biological activities .
Materials Science
In materials science, 1-benzylpiperidine-4-carbaldehyde finds applications in:
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The development of functional polymers through aldehyde-mediated cross-linking
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The preparation of coatings with specific physical and chemical properties
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The synthesis of materials with tailored performance characteristics
The compound's ability to participate in various chemical transformations makes it valuable for creating materials with customized properties .
Flavor and Fragrance Industry
The aromatic characteristics of 1-benzylpiperidine-4-carbaldehyde suggest potential applications in the flavor and fragrance industry:
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Development of unique scent profiles for perfumery
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Creation of distinctive flavor compounds for the food industry
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Formulation of specialized additives for consumer products
These applications leverage the compound's structural features to create sensory experiences in various consumer products .
These hazard classifications necessitate specific safety precautions when handling this compound in laboratory or industrial settings.
Supplier | Purity | Package Size | Price (USD) |
---|---|---|---|
Sigma-Aldrich | 95% | 1g | $67.40 |
Sigma-Aldrich | 95% | 5g | $271.00 |
TCI America | ≥96.0% | 5g | $66.00 |
These pricing examples illustrate the range of commercial options available for researchers and industrial users requiring this compound .
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